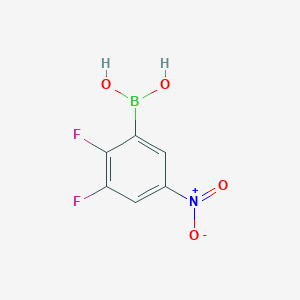

2,3-Difluoro-5-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-difluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARSYRVYLRWEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660283 | |

| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-82-1 | |

| Record name | (2,3-Difluoro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-5-nitrophenylboronic acid (CAS 957060-82-1): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Difluoro-5-nitrophenylboronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. We will delve into its chemical and physical properties, provide insights into its synthesis and purification, and explore its applications, with a special focus on the Suzuki-Miyaura cross-coupling reaction.

Core Properties and Characteristics

This compound is a substituted aromatic boronic acid featuring two fluorine atoms and a nitro group on the phenyl ring. These substituents significantly influence the electronic properties and reactivity of the molecule, making it a valuable reagent for introducing the 2,3-difluoro-5-nitrophenyl moiety into more complex structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 957060-82-1 | [1][2] |

| Molecular Formula | C₆H₄BF₂NO₄ | [1] |

| Molecular Weight | 202.91 g/mol | [1] |

| Appearance | Off-white to pale yellow powder | [3] |

| Boiling Point (Predicted) | 373.4 ± 52.0 °C | [4][5] |

| Density (Predicted) | 1.57 ± 0.1 g/cm³ | [4][5] |

| pKa (Predicted) | 5.69 ± 0.58 | [4][5] |

| Melting Point | Not available | [5] |

It is recommended to store this compound at 2-8°C.[4][5]

Synthesis and Purification

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.

Caption: Proposed synthetic workflow for this compound.

A general procedure would involve the following steps:

-

Formation of the Organometallic Reagent: 1,2-Difluoro-4-nitrobenzene would be treated with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous ether solvent such as tetrahydrofuran (THF) to generate the corresponding organolithium species.

-

Borylation: The organolithium reagent would then be reacted with a trialkyl borate, for instance, trimethyl borate, at low temperature.

-

Hydrolysis: The resulting boronate ester intermediate would be hydrolyzed with an aqueous acid to yield the final this compound.

Purification Strategies

The purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form boroxines (cyclic anhydrides). Common purification techniques include:

-

Recrystallization: This is a widely used method for purifying solid boronic acids. The choice of solvent is crucial and often requires experimentation.

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can then be extracted with an organic solvent.

-

Chromatography: While sometimes difficult, column chromatography on silica gel can be employed for the purification of less polar boronic acids.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable building block for introducing the 2,3-difluoro-5-nitrophenyl moiety into various organic molecules. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

The following is a general, step-by-step protocol for a Suzuki-Miyaura coupling reaction using this compound. It is important to note that the optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific organohalide used.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using aqueous conditions)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (typically 1.1-1.5 equivalents), the organohalide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe. If using a biphasic system, add the degassed water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the fluorine and nitro substituents, make it an important reagent for the synthesis of novel compounds in the pharmaceutical and materials science industries. A thorough understanding of its properties, handling, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for its effective utilization in research and development.

References

An In-Depth Technical Guide to the Physical Properties of 2,3-Difluoro-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-5-nitrophenylboronic acid, a specialized organoboron compound, is a valuable building block in modern organic synthesis and medicinal chemistry. Its unique trifunctionalized aromatic ring, featuring two fluorine atoms, a nitro group, and a boronic acid moiety, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the fluoro and nitro substituents significantly influences the reactivity of the boronic acid group, making it a key component in Suzuki-Miyaura cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its handling, characterization, and application in research and development.

Molecular Structure and Key Features

The structure of this compound (CAS Number: 957060-82-1; Molecular Formula: C₆H₄BF₂NO₄) is characterized by a phenyl ring substituted with two adjacent fluorine atoms at the 2- and 3-positions, a nitro group at the 5-position, and a boronic acid group [-B(OH)₂] at the 1-position. This substitution pattern imparts distinct electronic and steric properties that govern its physical and chemical behavior.

Diagram: Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 957060-82-1 | [1] |

| Molecular Formula | C₆H₄BF₂NO₄ | [1] |

| Molecular Weight | 202.91 g/mol | ChemShuttle |

| Appearance | Off-white to pale yellow powder | Generic Supplier Data |

| Melting Point | Not available | |

| Boiling Point | 373.4±52.0 °C (Predicted) | LookChem |

| Density | 1.57±0.1 g/cm³ (Predicted) | LookChem |

| Solubility | Soluble in organic solvents such as DMSO and methanol.[2] | Generic Supplier Data |

| Stability | Stable under normal storage and handling conditions. Keep away from moisture.[2] | Generic Supplier Data |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and nitro groups.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The carbon attached to the boron atom may exhibit a broader signal due to quadrupolar relaxation. The chemical shifts will be significantly affected by the electronegative fluorine and nitro substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for the characterization of this compound and is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants will provide valuable information about the electronic environment and through-space interactions.

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used for the determination.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting point.

-

The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) as the approximate melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes) are selected.

-

Procedure:

-

To a series of small, labeled vials, add a fixed amount (e.g., 10 mg) of this compound.

-

Add a specific volume (e.g., 1 mL) of each solvent to the respective vials.

-

Agitate the vials at a constant temperature (e.g., room temperature) for a set period.

-

Visually observe the dissolution of the solid.

-

If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is classified as insoluble. For intermediate cases, terms like "sparingly soluble" or "partially soluble" can be used. For quantitative analysis, the saturated solution can be analyzed by techniques like UV-Vis spectroscopy or HPLC after filtration.

-

Stability and Reactivity Insights

Phenylboronic acids are generally stable compounds, but they can undergo certain reactions under specific conditions. The presence of electron-withdrawing groups like fluorine and nitro on the phenyl ring of this compound influences its stability and reactivity.

-

Dehydration: Boronic acids can undergo reversible dehydration to form cyclic boroxines (anhydrides), especially upon heating. This can sometimes lead to inconsistencies in melting point measurements.

-

Oxidation: While generally stable to air, prolonged exposure to strong oxidizing agents can lead to decomposition.

-

Reactivity in Cross-Coupling: The electron-deficient nature of the aromatic ring enhances the electrophilicity of the boron atom, which can facilitate the transmetalation step in Suzuki-Miyaura cross-coupling reactions. This often leads to high reactivity and good yields in these transformations.

Diagram: Key Reactions of Phenylboronic Acids

A simplified workflow illustrating common reactions of arylboronic acids.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties remains to be fully documented in the public domain, this guide provides a foundational understanding based on available information and the established chemistry of related compounds. Researchers and scientists are encouraged to perform thorough characterization to establish precise physical property data for their specific batches of this reagent to ensure reproducibility and success in their research endeavors.

References

Storage and handling of 2,3-Difluoro-5-nitrophenylboronic acid

An In-Depth Technical Guide to the Storage and Handling of 2,3-Difluoro-5-nitrophenylboronic acid

This guide provides comprehensive technical information and expert protocols for the safe storage, handling, and utilization of this compound (CAS No. 957060-82-1) for researchers, chemists, and professionals in drug development. The methodologies outlined herein are designed to ensure chemical integrity, experimental success, and operator safety.

Compound Profile and Physicochemical Properties

This compound is a highly functionalized organoboron compound, valuable in synthetic organic chemistry, particularly as a building block in cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences its reactivity, stability, and handling requirements compared to simpler phenylboronic acids.

Below is a summary of its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 957060-82-1 | [1][2] |

| Molecular Formula | C₆H₄BF₂NO₄ | [2] |

| Molecular Weight | 202.91 g/mol | [3] |

| Appearance | White to off-white or pale yellow solid/powder | [4] |

| Predicted Boiling Point | 373.4 ± 52.0 °C | [5] |

| Predicted Density | 1.57 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 5.69 ± 0.58 | [5] |

| Solubility | Soluble in organic solvents like DMSO and methanol | [4] |

Core Principles of Stability and Storage

The utility of boronic acids is intrinsically linked to their stability. The primary degradation pathways for phenylboronic acids are oxidative decomposition and protodeboronation (cleavage of the C-B bond by a proton source).

Causality of Degradation: The boron atom in boronic acids possesses an empty p-orbital, making it susceptible to nucleophilic attack. In the presence of oxidants (including atmospheric oxygen), the carbon-boron bond can be cleaved. This process is often accelerated by exposure to light, moisture, and elevated temperatures. The electron-withdrawing nature of the fluoro and nitro substituents on this compound can influence the electrophilicity of the boron center and affect its stability profile.

Recommended Storage Protocol: To ensure long-term viability and prevent degradation, the following storage conditions are mandatory:

-

Temperature: Store refrigerated at 2-8°C .[5] This minimizes the rate of thermal decomposition.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen . This is the most critical step to prevent oxidation. After each use, the container should be thoroughly flushed with inert gas before sealing.

-

Moisture Control: Keep the container tightly sealed in a dry, well-ventilated place . Boronic acids can be hygroscopic, and moisture can facilitate decomposition pathways.

-

Light: Protect from direct sunlight by using an amber vial or storing it in a light-blocking secondary container.

The logical workflow for accessing the stored reagent is depicted below.

Caption: Workflow for accessing stored this compound.

Safe Handling and Personal Protective Equipment (PPE)

Based on data from closely related nitrophenylboronic acids, this compound should be treated as hazardous. It is classified as a skin, eye, and respiratory irritant. Strict adherence to safety protocols is essential.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.

-

Acute Oral Toxicity: May be harmful if swallowed.

Mandatory PPE and Engineering Controls:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure that an eyewash station and safety shower are readily accessible.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved particulate respirator is recommended.

-

Protective Clothing: A standard lab coat should be worn.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Caption: Essential safety controls for handling the reagent.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this reagent is the synthesis of biaryl compounds via the palladium-catalyzed Suzuki-Miyaura reaction.[6][7] The electron-poor nature of the aromatic ring makes it an interesting coupling partner. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights & Protocol: The presence of ortho-fluorine substituents can increase the rate of undesired protodeboronation.[9] Therefore, the choice of base and solvent system is critical. A non-aqueous, moderately strong base is often preferred to activate the boronic acid for transmetalation without promoting significant decomposition.

Detailed Experimental Protocol: Synthesis of a 2,3-Difluoro-5-nitrobiphenyl Derivative

This protocol is a robust starting point, adapted from established methodologies for similar electron-poor and sterically hindered substrates.[6]

Materials:

-

Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1 equiv.)

-

This compound (1.2 mmol, 1.2 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Water (0.5 mL)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous 1,4-dioxane and water via syringe.

-

Degassing: Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Place the sealed flask in a preheated oil bath at 100°C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Waste Disposal

Improper disposal of boronic acid waste can lead to environmental contamination. This compound must be treated as hazardous chemical waste.[10]

Disposal Protocol:

-

Segregation: Do not mix boronic acid waste with other waste streams, especially strong oxidizing agents.[10]

-

Containerization: Collect all solid waste (excess reagent, contaminated weighing paper, gloves) in a clearly labeled, sealable hazardous waste container. The label should read: "Hazardous Waste: this compound".

-

Aqueous Waste: Any aqueous waste from the workup should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not pour down the drain. While very small amounts of simple boric acid may be drain-disposable in some localities, this substituted aromatic compound should not be.

-

Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a pickup.

References

- 1. This compound | 957060-82-1 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Page loading... [guidechem.com]

- 4. (3,4-Difluoro-5-nitrophenyl)boronic Acid CAS: 1072952-06-7 Medicine Grade with Best Price [nbinnochem.com]

- 5. This compound CAS#: 957060-82-1 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cas 957060-82-1,this compound | lookchem [lookchem.com]

- 10. (2,3-Difluoro-5-nitrophenyl)boronic acid [myskinrecipes.com]

A Technical Guide to the Applications of 2,3-Difluoro-5-nitrophenylboronic Acid in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical moieties is paramount to achieving desired pharmacological profiles. 2,3-Difluoro-5-nitrophenylboronic acid has emerged as a highly valuable and versatile building block in medicinal chemistry. Its distinct substitution pattern—featuring two electron-withdrawing fluorine atoms, a nitro group, and a synthetically malleable boronic acid—offers a unique combination of electronic properties and reactivity. This guide provides an in-depth exploration of the applications of this reagent, focusing on its role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. We will delve into a specific case study involving the synthesis of novel inhibitors for the VCP/p97 protein, a significant target in cancer therapy, to illustrate the practical utility and strategic advantage of employing this unique phenylboronic acid derivative.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are foundational reagents in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the assembly of a vast array of pharmaceuticals.[3] The specific properties of the final molecule can be finely tuned by the substituents on the phenylboronic acid ring.

This compound (CAS No: 957060-82-1) is a particularly noteworthy reagent for several reasons[4][5]:

-

Fluorine Substitution: The inclusion of fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[6]

-

Nitro Group: As a potent electron-withdrawing group, the nitro moiety influences the electronic character of the aromatic ring, which can be crucial for molecular recognition and binding. Furthermore, nitroaromatic compounds have a long history as bioactive agents in their own right.[7]

-

Boronic Acid Moiety: This functional group is not only a linchpin for cross-coupling reactions but can also act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[8][9] This interaction is the cornerstone of the mechanism of action for drugs like the proteasome inhibitor Bortezomib.[9][10]

The combination of these features makes this compound a powerful tool for medicinal chemists aiming to synthesize novel, potent, and drug-like molecules.[4][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process allows for the efficient creation of biaryl structures, which are common motifs in biologically active compounds.

Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]

The presence of electron-withdrawing fluorine and nitro groups on the phenylboronic acid can influence the rate of transmetalation. While highly electron-deficient boronic acids can sometimes be challenging coupling partners, modern advancements in ligand and catalyst design have largely overcome these issues, allowing for their efficient use.[12]

General Experimental Protocol

While specific conditions must be optimized for each substrate pairing, a general protocol for using this compound in a Suzuki coupling provides a valuable starting point.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, often with water)

Procedure:

-

Inert Atmosphere: To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[6]

Case Study: Synthesis of Novel VCP/p97 Inhibitors for Cancer Therapy

A compelling application of this compound is found in the development of novel inhibitors for Valosin-containing protein (VCP), also known as p97. VCP/p97 is an ATPase that plays a critical role in protein homeostasis, making it an attractive target for cancer therapy, particularly in non-small cell lung cancer and multiple myeloma.[13][14]

Synthetic Strategy and Workflow

In a recent study, researchers designed and synthesized a series of novel p97 inhibitors based on a pyrimidine core. This compound was employed as a key building block to introduce the substituted phenyl moiety, which was found to be crucial for potent enzymatic inhibition.[13] The synthesis involved a Suzuki-Miyaura coupling between a chlorinated pyrimidine intermediate and this compound.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized compounds were evaluated for their ability to inhibit the p97 enzyme and their cytotoxic effects on cancer cell lines. The results demonstrated that the inclusion of the 2,3-difluoro-5-nitrophenyl group was highly beneficial for activity.

| Compound | p97 Enzymatic IC₅₀ (nM) | A549 Cell IC₅₀ (μM) | RPMI8226 Cell IC₅₀ (μM) |

| Compound 17 | 54.7 | 2.80 | 0.86 |

Data sourced from a study on novel pyrimidine molecules as VCP/p97 inhibitors.[13][14]

Among the synthesized inhibitors, Compound 17 , which incorporates the moiety derived from this compound, exhibited excellent enzymatic activity with an IC₅₀ of 54.7 nM.[13] This compound also demonstrated potent cellular activity against non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines.[13][14]

The strong performance of this compound underscores the importance of the difluoro-nitrophenyl group. Docking studies suggested that this moiety fits well into a key pocket of the p97 enzyme, with the fluorine and nitro groups likely participating in favorable interactions that enhance binding affinity. The successful development of Compound 17 as a drug candidate highlights the value of this compound as a strategic component in rational drug design.[13]

Conclusion and Future Outlook

This compound is more than just a synthetic intermediate; it is a strategic tool that provides medicinal chemists with a reliable method for introducing a functionally rich and electronically distinct moiety into target molecules. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction, combined with the beneficial properties conferred by its fluorine and nitro substituents, makes it an invaluable asset in the synthesis of complex pharmaceuticals.

The successful application of this reagent in the development of potent p97 inhibitors serves as a clear testament to its potential.[13] As the demand for novel therapeutics with improved efficacy and optimized pharmacokinetic profiles continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of innovation in medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Cas 957060-82-1,this compound | lookchem [lookchem.com]

- 5. (2,3-Difluoro-5-nitrophenyl)boronic acid | 957060-82-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemshuttle.com [chemshuttle.com]

- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,3-Difluoro-5-nitrophenylboronic acid

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the use of 2,3-Difluoro-5-nitrophenylboronic acid, a valuable but challenging building block in pharmaceutical and materials science research.[3] The presence of ortho- and meta-difluoro substituents, combined with a strong electron-withdrawing nitro group, introduces specific reactivity challenges, including a sluggish transmetalation step and a propensity for protodeboronation.[4][5] This document offers researchers, scientists, and drug development professionals a comprehensive framework for successfully employing this reagent, covering mechanistic insights, optimized reaction conditions, component selection, and robust troubleshooting strategies.

Introduction: The Strategic Value of the 2,3-Difluoro-5-nitrophenyl Moiety

The incorporation of fluorinated aromatic structures is a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7] this compound serves as a critical synthon for introducing a unique electronic and steric profile into complex molecules.

However, the very features that make this reagent attractive also render it challenging to use. The potent electron-withdrawing nature of the nitro and difluoro groups decreases the nucleophilicity of the boronic acid, complicating the key transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][5] Furthermore, such electron-deficient boronic acids are highly susceptible to protodeboronation, a competitive side reaction that cleaves the C-B bond and reduces overall yield.[8][9] This guide is designed to navigate these challenges by providing field-proven protocols and a deep understanding of the underlying chemical principles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11][12] Understanding this cycle is critical for diagnosing and resolving issues encountered during the reaction.

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound (Ar'-B(OH)₂), the Transmetalation step is often the rate-limiting phase. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers the aryl group to the palladium center. The electron-deficient nature of the 2,3-difluoro-5-nitrophenyl ring slows this transfer, requiring careful optimization of the base and ligand to proceed efficiently.

Optimized Protocol for Coupling with Aryl Bromides

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly less reactive aryl chlorides.

Materials and Reagents

| Component | Role | Suggested Molar Eq. | Typical Amount (for 1 mmol scale) |

| Aryl Bromide | Electrophile | 1.0 | 1.0 mmol |

| This compound | Nucleophile | 1.2 - 1.5 | 1.2 - 1.5 mmol |

| Palladium Precatalyst (e.g., XPhos Pd G3) | Catalyst | 1 - 3 mol% | 0.01 - 0.03 mmol |

| Ligand (e.g., XPhos, if not using a precatalyst) | Catalyst Stabilization | 1.1 - 1.2x Pd loading | As required |

| Potassium Phosphate (K₃PO₄) | Base | 2.0 - 3.0 | 2.0 - 3.0 mmol |

| 1,4-Dioxane / Water (e.g., 5:1) | Solvent | - | 5-10 mL / mmol |

Experimental Workflow

Figure 2: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure

-

Vessel Preparation: Place a magnetic stir bar into an oven-dried Schlenk tube or reaction vial.

-

Reagent Addition: To the vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv, finely powdered), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[4]

-

Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen, which can deactivate the catalyst.[8][13]

-

Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio) via syringe.

-

Reaction Execution: Place the vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS until the starting material is consumed.[4]

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography to yield the final product.[4]

Guide to Component Selection

The success of this coupling is highly dependent on the judicious selection of each reaction component. The electron-deficient and sterically influenced nature of this compound necessitates a departure from "standard" Suzuki conditions.

| Component | Recommended Choice(s) | Rationale & Causality |

| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3/G4) or Pd₂(dba)₃ | These systems are highly active and rapidly form the catalytically active Pd(0) species.[4][9] This is crucial for outcompeting the rapid protodeboronation of the electron-deficient boronic acid. Standard catalysts like Pd(PPh₃)₄ may be less effective.[14] |

| Ligand | Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | These ligands stabilize the palladium center, accelerate both the difficult oxidative addition (especially for aryl chlorides) and the final reductive elimination step.[1][4] Their steric bulk is essential for coupling hindered substrates. |

| Base | Strong, Non-nucleophilic Bases (K₃PO₄, Cs₂CO₃) | A strong base is required to facilitate the slow transmetalation step by forming the reactive boronate species.[4] Milder bases like K₂CO₃ are often insufficient. For substrates sensitive to strong bases, KF can be an alternative.[15] |

| Solvent | Aprotic/Aqueous Mixtures (Dioxane/H₂O, THF/H₂O, Toluene/H₂O) | The aqueous component is often necessary to solubilize the base and facilitate the formation of the active boronate.[8] However, an excess of water can promote protodeboronation. Anhydrous conditions can be attempted but may require different base/catalyst systems. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield; Starting Materials Unchanged | 1. Catalyst Deactivation: Presence of oxygen. 2. Inefficient Oxidative Addition: Particularly with aryl chlorides. 3. Insufficient Base Strength: Transmetalation is stalled. | 1. Ensure rigorous degassing of solvents and inert atmosphere setup.[4][8] Use a fresh, active precatalyst. 2. Switch to a more active ligand system (e.g., XPhos, SPhos). Increase reaction temperature.[4] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |

| Significant Protodeboronation Byproduct | 1. Excess Water/Proton Source: C-B bond hydrolysis. 2. Prolonged Reaction Time/High Temp: Increases rate of decomposition. 3. Inherent Instability: Electron-deficient boronic acids are prone to this. | 1. Use minimal water necessary or try anhydrous conditions with a soluble base. 2. Use a more active catalyst to shorten reaction times and lower the required temperature.[9] 3. Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt, which slowly releases the boronic acid in situ.[9][16] |

| Homocoupling of Boronic Acid (Biaryl Byproduct) | 1. Oxygen Contamination: O₂ can facilitate the oxidative coupling of the boronic acid. | 1. Re-evaluate and improve the degassing procedure for all solvents and the reaction vessel.[4] Start with a Pd(0) source like Pd₂(dba)₃. |

| Complex Mixture of Byproducts | 1. Reaction Temperature Too High: Leads to decomposition of reagents or catalyst. 2. Incorrect Base/Solvent Combination: May promote side reactions. | 1. Lower the reaction temperature and monitor closely. 2. Screen different bases and solvent systems systematically to find a cleaner reaction profile. |

Conclusion

While the Suzuki-Miyaura coupling of this compound presents distinct challenges, these can be overcome through a rational approach to reaction design. The keys to success lie in utilizing highly active palladium precatalysts paired with bulky, electron-rich ligands, selecting a sufficiently strong base to drive the transmetalation step, and maintaining a rigorously inert atmosphere to prevent catalyst deactivation and side reactions. By implementing the protocols and troubleshooting strategies outlined in this guide, researchers can effectively leverage this valuable building block for the synthesis of novel compounds with significant potential in drug discovery and materials science.[17][18][19]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Cas 957060-82-1,this compound | lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. benchchem.com [benchchem.com]

- 14. reddit.com [reddit.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

Application Notes and Protocols for the Synthesis of PROTACs Incorporating a 2,3-Difluoro-5-nitrophenyl Moiety

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1][2][3] The modular nature of PROTACs, consisting of two ligands joined by a linker, allows for extensive chemical modification to optimize their pharmacological properties.[4][5][6] This document provides a detailed guide for the synthesis of PROTACs incorporating a 2,3-difluoro-5-nitrophenyl group, utilizing 2,3-difluoro-5-nitrophenylboronic acid as a key building block. The inclusion of this moiety offers a versatile handle for subsequent chemical elaboration and can influence the physicochemical properties of the final PROTAC. We present a comprehensive, step-by-step protocol centered around a palladium-catalyzed Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating C-C bonds.[7] This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel protein degraders.

Introduction: The Rationale for Advanced PROTAC Scaffolds

PROTACs function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][8] The efficacy of a PROTAC is highly dependent on the optimal presentation of the two ligands to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3][9] The linker connecting the POI ligand and the E3 ligase ligand is not merely a spacer but plays a critical role in determining the potency, selectivity, and pharmacokinetic properties of the degrader.

The strategic introduction of specific chemical motifs into the linker or ligand scaffolds can confer desirable properties. The 2,3-difluoro-5-nitrophenyl group, synthesized from this compound, serves multiple purposes:

-

Chemical Handle: The nitro group can be readily reduced to an amine, providing a reactive site for further conjugation, such as attaching the E3 ligase ligand or modifying the linker.

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluoro and nitro substituents can impact the molecule's electronics, conformation, and membrane permeability.

-

Vector for Further Diversification: The aromatic ring itself can be further functionalized to fine-tune the PROTAC's properties.

This application note will detail a synthetic workflow that leverages a Suzuki cross-coupling reaction to integrate this versatile building block into a PROTAC scaffold.

Mechanism & Synthetic Strategy

The core of our synthetic strategy is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (this compound) and an organohalide.[7][10] This powerful and versatile reaction is widely used in pharmaceutical synthesis due to its high tolerance for various functional groups.

Our overall synthetic plan involves a modular approach, as depicted in the workflow diagram below. We will synthesize a key intermediate by coupling the boronic acid to a halogenated linker precursor. This intermediate is then further elaborated to connect the POI-binding ligand and an E3 ligase ligand (e.g., a derivative of thalidomide for recruiting Cereblon (CRBN)).[5][11]

References

- 1. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

2,3-Difluoro-5-nitrophenylboronic acid in the synthesis of kinase inhibitors

Application Note & Protocol

Strategic Incorporation of 2,3-Difluoro-5-nitrophenylboronic Acid in the Synthesis of Next-Generation Kinase Inhibitors

This guide provides an in-depth exploration of this compound as a strategic building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, grounded in the principles of medicinal chemistry, and provide a detailed, field-tested protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

The Strategic Imperative of Fluorine in Kinase Inhibitor Design

The development of small molecule kinase inhibitors remains a vital strategy in the fight against diseases like cancer.[1][2] Kinases, enzymes that regulate cellular processes through phosphorylation, are often dysregulated in pathological states.[1] The design of potent and selective inhibitors often hinges on fine-tuning the molecule's physicochemical properties. The introduction of fluorine is a powerful tactic employed by medicinal chemists to achieve this.[3]

Selective fluorination can profoundly enhance a drug candidate's profile in several ways:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[4]

-

Modulation of pKa: As the most electronegative element, fluorine exerts a strong inductive effect, which can lower the pKa (increase the acidity) of nearby functional groups.[4][5] This alteration can optimize a compound's ionization state, influencing its solubility, cell membrane permeability, and binding interactions.[6]

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) within the kinase active site.[7] It can also increase hydrophobicity, aiding penetration into hydrophobic pockets and potentially displacing water molecules to provide a favorable entropic contribution to binding.[6][7]

-

Conformational Control: The strategic placement of fluorine can enforce a specific molecular conformation that is more favorable for binding to the target kinase, a concept known as conformational control.[4]

The 2,3-difluoro-5-nitrophenyl moiety is a particularly valuable synthon because it combines the benefits of fluorination with the unique electronic properties of the nitro group, offering a versatile platform for inhibitor development.

Profile of the Building Block: this compound

This compound is a specialized reagent designed for creating carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.[8][9] Its structure is engineered for both reactivity and for imparting desirable characteristics to the final inhibitor molecule.

| Property | Data |

| IUPAC Name | (2,3-Difluoro-5-nitrophenyl)boronic acid |

| CAS Number | 957060-82-1[10] |

| Chemical Formula | C₆H₄BF₂NO₄[10] |

| Molecular Weight | 202.91 g/mol |

| Appearance | Off-white to pale yellow powder |

| Key Structural Features | Boronic Acid: Enables participation in Suzuki-Miyaura cross-coupling.[9]Vicinal Difluoro Groups: Provide strong electron-withdrawing effects and potential for unique protein interactions.[4]Nitro Group: A powerful electron-withdrawing group that influences the phenyl ring's electronics and can act as a hydrogen bond acceptor. |

Causality Behind the Structure: The arrangement of the substituents is critical. The two fluorine atoms and the nitro group are strongly electron-withdrawing, which can influence the efficiency of the Suzuki-Miyaura coupling. In the context of a final kinase inhibitor, this substituted phenyl ring can serve as a key binding element, with the fluorine atoms interacting with the protein backbone and the nitro group potentially forming hydrogen bonds with specific residues in the ATP-binding pocket.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[11][12] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and esters.[9] The inorganic boron byproducts are also generally non-toxic and easily removed during workup.[11]

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., a chloro-pyrimidine core).

-

Transmetalation: The organic group from the boronic acid (our 2,3-difluoro-5-nitrophenyl moiety) is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol describes a representative synthesis of a biaryl kinase inhibitor scaffold using this compound and a common heterocyclic core, 2-amino-4-chloro-6-methylpyrimidine. This method is designed to be a self-validating system, with clear steps and expected outcomes.

Caption: General workflow for the synthesis of a kinase inhibitor scaffold.

Materials and Reagents

| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Amount |

| 2-Amino-4-chloro-6-methylpyrimidine | 143.58 | 1.0 | 144 mg (1.0 mmol) |

| This compound | 202.91 | 1.2 | 244 mg (1.2 mmol) |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 41 mg (0.05 mmol) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 346 mg (2.5 mmol) |

| 1,4-Dioxane | - | - | 8 mL |

| Water (degassed) | - | - | 2 mL |

| Ethyl Acetate (EtOAc) | - | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |

Step-by-Step Experimental Procedure

-

Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloro-6-methylpyrimidine (144 mg, 1.0 mmol), this compound (244 mg, 1.2 mmol), and potassium carbonate (346 mg, 2.5 mmol).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), to the flask.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Rationale: The Pd(0) species in the catalytic cycle is sensitive to oxygen, and removing it prevents catalyst degradation and ensures high reaction yield.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Rationale: A mixture of an organic solvent and water is often optimal for Suzuki couplings, aiding in the dissolution of both the organic substrates and the inorganic base.

-

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers. Rationale: The desired product is significantly more soluble in the organic phase, allowing for its separation from the inorganic salts and base.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound, 4-(2,3-difluoro-5-nitrophenyl)-6-methylpyrimidin-2-amine, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) and Binding Insights

The resulting scaffold, 4-(2,3-difluoro-5-nitrophenyl)-6-methylpyrimidin-2-amine, serves as a foundation for further chemical elaboration. The aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region.[13]

Caption: Hypothetical binding mode of the synthesized scaffold in a kinase active site.

-

Hinge Binding: The 2-amino group on the pyrimidine ring is positioned to act as a hydrogen bond donor and acceptor, anchoring the inhibitor to the kinase hinge.

-

Fluorophenyl Moiety: The 2,3-difluoro-5-nitrophenyl group typically projects into a more solvent-exposed region or a nearby hydrophobic pocket. The fluorine atoms can enhance binding affinity through favorable interactions with the protein.[6][7] The electron-deficient nature of the ring can also lead to favorable pi-stacking or dipole-dipole interactions.

-

Further Optimization: The methyl group and the nitro group serve as handles for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. For example, the nitro group can be reduced to an amine, which can then be functionalized to extend into other regions of the ATP pocket.

References

- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 10. pschemicals.com [pschemicals.com]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3-Difluoro-5-nitrophenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated and Nitrated Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note delves into the specific and nuanced conditions required for the successful coupling of 2,3-Difluoro-5-nitrophenylboronic acid with a variety of aryl halides. The resulting 2',3'-difluoro-5'-nitrobiphenyl structures are of significant interest in medicinal chemistry and materials science. The difluoro substitution pattern can enhance metabolic stability and modulate the electronic properties of the molecule, while the nitro group serves as a versatile synthetic handle for further functionalization, such as reduction to an amine, opening pathways to diverse heterocyclic systems.[3]

However, the electronic nature of this compound, characterized by the strong electron-withdrawing effects of the two fluorine atoms and the nitro group, presents unique challenges to the standard Suzuki-Miyaura protocol. These substituents decrease the nucleophilicity of the boronic acid, potentially hindering the crucial transmetalation step in the catalytic cycle.[4] Therefore, a careful selection and optimization of reaction parameters are paramount for achieving high yields and purity. This guide provides a comprehensive overview of the key considerations, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthesis of these valuable compounds.

Understanding the Mechanistic Nuances: Causality Behind Experimental Choices

The success of the Suzuki-Miyaura coupling of this compound hinges on a judicious selection of the catalyst, ligand, base, and solvent system to overcome the inherent challenges posed by this electron-deficient substrate. The catalytic cycle, broadly consisting of oxidative addition, transmetalation, and reductive elimination, is significantly influenced by the electronic and steric environment of the coupling partners.[1][5]

The Catalyst System: Palladium Source and Ligand Selection

The choice of the palladium catalyst and its associated ligand is critical. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[6] For electron-deficient boronic acids, ligands that promote the formation of a more reactive palladium center are advantageous.

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1] For challenging couplings, pre-formed catalysts with bulky phosphine ligands can offer superior performance.

-

Ligands:

-

Triphenylphosphine (PPh₃): A standard, often effective ligand, but may not be optimal for challenging substrates.

-

Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and RuPhos are frequently employed to accelerate the reaction with electron-deficient partners by promoting the formation of the active monoligated palladium species.

-

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and activity, particularly with less reactive aryl chlorides.[6]

-

The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in activating the boronic acid for transmetalation.[6] It is believed to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The strength and nature of the base can significantly impact the reaction rate and yield.

-

Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

-

Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, though they are generally less common for this type of coupling.

-

Hydroxides: Strong bases like NaOH or KOH can be effective but may promote side reactions, including protodeboronation of the boronic acid.

Solvent System: Influencing Solubility and Reactivity

The solvent system must be chosen to ensure adequate solubility of all reactants and to facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

-

Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be an excellent solvent for Suzuki couplings, particularly at elevated temperatures.

-

Aqueous Mixtures: The presence of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species. A common ratio is a 10:1 mixture of the organic solvent to water.

Data Presentation: Representative Reaction Conditions

The following table summarizes a range of conditions that have been successfully employed for the Suzuki-Miyaura coupling of electron-deficient phenylboronic acids with various aryl halides. These should serve as a starting point for optimization with this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 95 | General Conditions |

| 2 | 2-Chloronitrobenzene | 5% Pd/C (0.2) | - | NaOH (2.5) | H₂O | 100 | 15 | 92 | [7] |

| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 16 | 88 | General Conditions |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 8 | 91 | General Conditions |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an aryl bromide.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv.)

-

Anhydrous, degassed toluene

-

Degassed deionized water

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene and degassed deionized water in a 10:1 ratio (e.g., 5 mL toluene and 0.5 mL water per 1 mmol of aryl bromide).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Processes

To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

-

Low or No Conversion:

-

Catalyst/Ligand: Ensure the palladium source and ligand are of high quality and handled under inert conditions to prevent deactivation. Consider switching to a more active catalyst system (e.g., a pre-formed catalyst or a more electron-rich, bulky ligand).

-

Base: The base may not be strong enough or sufficiently soluble. Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a different solvent system to improve solubility.

-

Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.

-

Protodeboronation: The boronic acid may be degrading. Ensure anhydrous conditions (if required by the specific protocol) and consider using the boronic acid in a slight excess.

-

-

Formation of Homocoupling Byproducts:

-

This can arise from the coupling of two boronic acid molecules or two aryl halide molecules. Rigorous deoxygenation of the reaction mixture is crucial to minimize this side reaction. Lowering the catalyst loading may also be beneficial.

-

-

Difficulty in Purification:

-

Residual boron-containing byproducts can sometimes complicate purification. An aqueous wash with a mild base during workup can help remove these impurities.

-

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful method for the synthesis of valuable fluorinated and nitrated biaryl compounds. While the electron-deficient nature of the boronic acid presents challenges, a thorough understanding of the reaction mechanism and a careful optimization of the catalyst system, base, and solvent allow for successful and high-yielding transformations. The protocols and insights provided in this application note serve as a robust starting point for researchers to explore the synthesis of novel molecules for applications in drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google Patents [patents.google.com]

Mastering the Challenge: A Protocol for Microwave-Assisted Suzuki Coupling with 2,3-Difluoro-5-nitrophenylboronic Acid

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of biaryl structures essential for pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth protocol for the successful coupling of a particularly challenging substrate: 2,3-Difluoro-5-nitrophenylboronic acid. This electron-deficient and sterically hindered boronic acid often presents significant hurdles, including slow reaction rates and a propensity for protodeboronation.[3][4] We demonstrate how the strategic application of microwave-assisted organic synthesis (MAOS), combined with modern palladium catalyst systems, overcomes these challenges. Microwave irradiation offers rapid, uniform heating, dramatically reducing reaction times from hours to minutes, which minimizes substrate decomposition and enhances product yields.[5][6][7][8][9] This application note details the mechanistic rationale, provides a systematically optimized protocol, and offers troubleshooting guidance for researchers in drug development and synthetic chemistry.

The Scientific Foundation: Rationale and Mechanism

A successful synthesis is built on a solid understanding of the underlying chemical principles. The challenges posed by this compound require a careful selection of reagents and conditions, grounded in mechanistic insight.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12] The efficiency of each step is critical for a high-yielding transformation.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of Microwave Irradiation

Conventional oil-bath heating transfers energy slowly and inefficiently via conduction and convection, creating thermal gradients within the reaction vessel.[9] Microwave synthesis, in contrast, utilizes dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field, generating heat volumetrically and uniformly.[5][13]

This method provides several key advantages for this specific application:

-

Speed: Reaction times are drastically reduced, often from many hours to mere minutes.[7][8] This is crucial for minimizing the decomposition of the sensitive boronic acid.

-

Efficiency: Rapid heating allows the reaction to quickly overcome the activation energy barrier, leading to higher yields and cleaner reaction profiles.[6][8]

-

Control: Modern microwave reactors allow for precise temperature and pressure control, ensuring reproducibility.[14]

Overcoming Substrate-Specific Challenges

This compound is considered a "challenging" substrate for two primary reasons:

-

Electronic Deficiency: The potent electron-withdrawing effects of two fluorine atoms and a nitro group reduce the nucleophilicity of the arylboronic acid. This slows the critical transmetalation step, where the aryl group is transferred from boron to the palladium center.

-

Steric Hindrance & Stability: The ortho-fluoro substituent presents steric bulk near the reaction site. Furthermore, electron-deficient boronic acids are susceptible to competitive protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), a side reaction exacerbated by prolonged exposure to basic conditions.[3]